3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide;hydrochloride

Catalog No.
S1960357
CAS No.
252003-71-7
M.F
C20H25BrClF2N5O3S
M. Wt
568.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrro...

CAS Number

252003-71-7

Product Name

3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide;hydrochloride

IUPAC Name

3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide;hydrochloride

Molecular Formula

C20H25BrClF2N5O3S

Molecular Weight

568.9 g/mol

InChI

InChI=1S/C20H24BrF2N5O3S.ClH/c21-12-9-14(22)13(15(23)10-12)11-31-18-16(17(24)29)19(32-27-18)26-20(30)25-5-1-2-6-28-7-3-4-8-28;/h9-10H,1-8,11H2,(H2,24,29)(H2,25,26,30);1H

InChI Key

NNPJZJJMQDXYGN-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCCCNC(=O)NC2=C(C(=NS2)OCC3=C(C=C(C=C3F)Br)F)C(=O)N.Cl

Canonical SMILES

C1CCN(C1)CCCCNC(=O)NC2=C(C(=NS2)OCC3=C(C=C(C=C3F)Br)F)C(=O)N.Cl

3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide;hydrochloride is a potent, orally bioavailable compound recognized for its role as an ATP-competitive kinase inhibitor. This compound primarily targets the vascular endothelial growth factor receptor-2 (VEGFR-2) and basic fibroblast growth factor (FGF) kinases, demonstrating inhibitory concentrations (IC50 values) of approximately 11 nM and 9 nM, respectively . Its unique structure includes a thiazole ring and various functional groups that enhance its biological activity.

CP-547632 hydrochloride acts as a VEGFR-2 and FGF inhibitor. VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and FGF (Fibroblast Growth Factor) are signaling proteins involved in angiogenesis [, ]. By inhibiting these proteins, CP-547632 hydrochloride disrupts the signaling pathway necessary for blood vessel formation within tumors [, ].

Mechanism of Action

CP-547632 hydrochloride belongs to a class of inhibitors known as ATP-competitive inhibitors. This means it binds to the same site on the kinase enzyme as adenosine triphosphate (ATP), a molecule that cells use for energy transfer. By binding to this site, CP-547632 hydrochloride prevents the kinase from performing its normal function [].

Specifically, CP-547632 hydrochloride targets two kinases:

  • Vascular endothelial growth factor receptor 2 (VEGFR-2): This kinase is involved in angiogenesis, the formation of new blood vessels. Abnormal VEGFR-2 signaling is associated with tumor growth and metastasis [].
  • Fibroblast growth factor (FGF) receptor: This kinase family is involved in cell proliferation, differentiation, and migration. FGF signaling dysregulation is linked to various cancers and other diseases [].

Research Applications

Due to its ability to inhibit VEGFR-2 and FGF kinases, CP-547632 hydrochloride is being investigated as a potential therapeutic agent in various scientific research areas:

  • Cancer research: Studies are exploring the effectiveness of CP-547632 hydrochloride in inhibiting tumor growth and metastasis by targeting VEGFR-2 and FGF signaling pathways [, ].
  • Angiogenesis research: Researchers are investigating how CP-547632 hydrochloride can influence blood vessel formation and its potential applications in diseases characterized by abnormal blood vessel growth [].

The biological activity of 3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide;hydrochloride is primarily linked to its ability to inhibit kinase activity. By blocking VEGFR-2 and FGF kinases, it plays a significant role in inhibiting angiogenesis, which is critical in cancer progression. This inhibition can lead to reduced tumor growth and metastasis, making it a candidate for therapeutic interventions in oncology .

The synthesis of this compound involves multiple steps:

  • Formation of the Isothiazole Ring: This step typically includes nucleophilic substitution reactions.
  • Functionalization: Subsequent reactions introduce various functional groups that enhance the compound's biological properties.
  • Amide Bond Formation: Key for linking the pyrrolidine moiety to the thiazole structure.

While specific details regarding the exact synthetic routes are proprietary and not publicly disclosed, it is known that the process requires careful control of reaction conditions to ensure high yield and purity .

3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide;hydrochloride has diverse applications:

  • In Scientific Research: Used as a tool compound to study kinase inhibition and signal transduction pathways.
  • In Oncology: Investigated for potential therapeutic effects in treating various cancers by inhibiting angiogenesis.
  • In Pharmaceutical Development: Serves as a lead compound in developing new kinase inhibitors .

Interaction studies focus on how this compound interacts with various biological systems:

  • It has been shown to selectively inhibit specific kinases without significantly affecting others like epidermal growth factor receptor (EGFR) or platelet-derived growth factor receptor beta (PDGFRβ).
  • These selectivity profiles suggest potential for reduced side effects compared to broader-spectrum kinase inhibitors .

Several compounds share structural or functional similarities with 3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide;hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-(1-Pyrrolidinyl)butyric acidContains a pyrrolidine moietyFocused on neuroprotective effects
5-(4-Pyrrolidinyl)thiazoleSimilar thiazole coreTargeting different kinase pathways
3-(Trifluoromethyl)phenyl derivativesFluorinated aromatic systemsEnhanced metabolic stability

This compound stands out due to its specific targeting of VEGFR-2 and FGF kinases, which may confer unique therapeutic advantages in cancer treatment compared to other similar compounds .

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

567.05181 g/mol

Monoisotopic Mass

567.05181 g/mol

Heavy Atom Count

33

UNII

OKR4BWW90F

Dates

Modify: 2024-04-14

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